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Compound of Interest

Compound Name: 4-Amino-2-methyl-1-butanol

Cat. No.: B1278293

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2-methyl-1-butanol, a
key chiral building block in the synthesis of pharmaceuticals. This document details its chemical
and physical properties, outlines a plausible synthetic protocol, discusses its primary
applications in drug development, and provides expected spectral data for characterization.

Chemical Identity and Properties

4-Amino-2-methyl-1-butanol is a chiral amino alcohol. The racemic mixture and its individual
enantiomers are valuable in organic synthesis. The (R)-enantiomer is of particular interest in
the synthesis of specific antiviral agents.

Table 1: Physicochemical Properties of 4-Amino-2-methyl-1-butanol
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Property

Value

Reference

IUPAC Name

4-amino-2-methylbutan-1-ol

[1]

(2R)-4-amino-2-methylbutan-1-

[2]
ol
CAS Number 44565-27-7 (racemate) [11[3]
88390-32-3 ((R)-enantiomer) [2][4]
Molecular Formula CsHisNO [11[31[4]
Molecular Weight 103.16 g/mol [11[3]
Colorless to light yellow clear
Appearance o [4]
liquid
Boiling Point 80 °C @ 1.8 mmHg [4]
Density 0.94 g/mL [4]
Refractive Index (n20D) 1.46 [4]

Specific Rotation ([a]20D)

+14° to +15° (neat, for (R)-

enantiomer)

[4]

Synthesis of 4-Amino-2-methyl-1-butanol

While multiple synthetic routes to chiral amino alcohols exist, a common and effective strategy

involves the reduction of a corresponding amino acid or a derivative. Below is a representative

experimental protocol for the synthesis of (R)-4-Amino-2-methyl-1-butanol starting from

(R)-3-methyl-4-aminobutanoic acid. This method is illustrative of a plausible synthetic pathway

that a researcher could develop.

Experimental Protocol: Reduction of (R)-3-methyl-4-
aminobutanoic acid

Objective: To synthesize (R)-4-Amino-2-methyl-1-butanol via the reduction of the

corresponding carboxylic acid.
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Materials:

(R)-3-methyl-4-aminobutanoic acid

Lithium aluminum hydride (LiAlH4)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Sodium sulfate (Na2S0a4), anhydrous

Hydrochloric acid (HCI), 1 M solution

Sodium hydroxide (NaOH), 1 M solution

Standard laboratory glassware for inert atmosphere reactions

Procedure:

A solution of (R)-3-methyl-4-aminobutanoic acid (1 equivalent) in anhydrous THF is prepared
in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

The flask is cooled to O °C in an ice bath.

A solution of lithium aluminum hydride (LiAIH4) (approximately 2-3 equivalents) in anhydrous
THF is added dropwise to the stirred solution of the amino acid. Caution: LiAlHa reacts
violently with water. All reagents and glassware must be scrupulously dry. The addition
should be performed slowly to control the exothermic reaction and hydrogen gas evolution.

After the addition is complete, the reaction mixture is allowed to warm to room temperature
and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-
layer chromatography (TLC) or an appropriate spectroscopic method.

The reaction mixture is then cooled to 0 °C, and the excess LiAlHa is quenched by the slow,
sequential addition of water, followed by a 15% aqueous solution of NaOH, and then more
water. This is typically done following a standard procedure (e.g., Fieser workup) to produce
a granular precipitate of aluminum salts.
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e The resulting slurry is filtered, and the solid residue is washed with additional THF or diethyl
ether.

e The combined organic filtrates are dried over anhydrous sodium sulfate (Naz=S0Oa), filtered,
and the solvent is removed under reduced pressure to yield the crude product.

e The crude (R)-4-Amino-2-methyl-1-butanol can be purified by vacuum distillation to afford
a colorless liquid.

Expected Outcome: The procedure is expected to yield the target amino alcohol with high
purity. The stereochemistry is retained during the reduction of the carboxylic acid.

Applications in Drug Development

4-Amino-2-methyl-1-butanol, particularly its (R)-enantiomer, is a crucial intermediate in the
synthesis of the antiviral drug Famciclovir. Famciclovir is a prodrug of Penciclovir, which is
effective against herpes viruses. The chiral side chain derived from (R)-4-Amino-2-methyl-1-
butanol is essential for the biological activity of the final drug molecule.

The synthesis involves the coupling of the amino alcohol with a purine derivative, followed by
functional group manipulations to yield the final active pharmaceutical ingredient (API).

Logical Relationship: Role in Famciclovir Synthesis

The following diagram illustrates the logical flow of how 4-Amino-2-methyl-1-butanol serves
as a building block in a generalized synthetic pathway for Famciclovir.

4-Amino-2-methyl-1-butanol
(Chiral Building Block)
—>

Protected Purine Derivative

Intermediate Side-Chain Adduct

Coupling Reaction Further ic Steps \ Final modifi Famciclovir
(e.g., Nucleophilic Substitution) (e.g., Deprotection, Esterification) J i (Final AP))

Click to download full resolution via product page

Caption: Logical flow of Famciclovir synthesis.
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Spectral Data and Characterization

While a comprehensive public database of spectra for 4-Amino-2-methyl-1-butanol is not
readily available, the following section details the expected spectral characteristics based on its
molecular structure. These predictions are valuable for researchers in confirming the identity
and purity of the synthesized compound.

Table 2: Expected Spectral Data for 4-Amino-2-methyl-1-butanol
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Technique Expected Characteristics

- -OH and -NH: protons: Broad singlets,
chemical shift dependent on solvent and
concentration. Integrates to 3 protons total. - -
CH2-OH protons: A doublet of doublets or

H NMR multiplet adjacent to the chiral center. - -
CH(CHs)- proton: A multiplet, coupled to the
adjacent methylene and methyl protons. - -CH2-
CH2-NHz2 protons: Two distinct multiplets. - -CHs
protons: A doublet, coupled to the adjacent

methine proton.

- C1 (-CH20H): ~65-70 ppm - C2 (-CH(CHs3s)-):
13C NMR ~35-40 ppm - C3 (-CHz-): ~30-35 ppm - C4 (-
CH2NHz): ~40-45 ppm - -CHs: ~15-20 ppm

- O-H stretch: Broad peak around 3300-3400
cm~1 (alcohol). - N-H stretch: Two sharp peaks
IR Spectroscopy (primary amine) around 3300-3500 cm~1, may
overlap with O-H stretch. - C-H stretch: Peaks
just below 3000 cm~1 (aliphatic). - N-H bend:

~1600 cm~1. - C-O stretch: ~1050 cm™1.

- Molecular lon (M*): m/z = 103. May be of low
intensity. - Alpha-cleavage: Loss of the largest
alkyl group attached to the carbon bearing the

Mass Spectrometry nitrogen is a common fragmentation pathway for
amines.[5] Another likely fragmentation is the
loss of a CH20H radical (M-31) from the alcohol
end.

Safety and Handling

4-Amino-2-methyl-1-butanol is classified as a hazardous substance and requires careful
handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be
used at all times.

Table 3: GHS Hazard Information

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.youtube.com/watch?v=0cYVbJ4WwGs
https://www.benchchem.com/product/b1278293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Hazard Class Hazard Statement

Acute Toxicity, Oral H302: Harmful if swallowed.

Skin Corrosion/Irritation H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation H318: Causes serious eye damage.

Specific Target Organ Toxicity (Single Exposure)  H335: May cause respiratory irritation.

Data sourced from PubChem CID 10129911, unless otherwise cited.[1]

Recommended Precautions:

Handle in a well-ventilated area, preferably in a chemical fume hood.

Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

Avoid breathing vapors or mist.

Keep away from incompatible materials such as strong oxidizing agents and acids.

Store in a tightly closed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-2-methyl-1-
butanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278293#cas-number-and-iupac-name-for-4-amino-
2-methyl-1-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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